1-Methyl-1H-indole-7-carbonitrile
CAS No.: 52951-14-1
Cat. No.: VC2473162
Molecular Formula: C10H8N2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52951-14-1 |
---|---|
Molecular Formula | C10H8N2 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | 1-methylindole-7-carbonitrile |
Standard InChI | InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3 |
Standard InChI Key | AWHDVBPFISCVRT-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C(=CC=C2)C#N |
Canonical SMILES | CN1C=CC2=C1C(=CC=C2)C#N |
Introduction
Physical and Chemical Properties
Physical Characteristics
1-Methyl-1H-indole-7-carbonitrile exists as a solid at room temperature with a well-defined melting point range of 67.5-69.5°C . This relatively narrow melting range indicates a high level of purity when properly synthesized and isolated. The compound can be stored at ambient temperature, suggesting reasonable stability under normal conditions .
Chemical Characteristics
The compound features specific reactive sites that determine its chemical behavior. The nitrile group at position 7 serves as a potential site for nucleophilic attack and can undergo various transformations including reduction, hydrolysis, and addition reactions. The indole core maintains its aromatic character, allowing for electrophilic aromatic substitution reactions, though these would be influenced by the existing substituents.
Spectroscopic Properties
While specific spectral data is limited in the available sources, compounds of this class typically show characteristic absorption patterns in infrared spectroscopy (with the nitrile group showing a distinctive absorption band around 2200-2300 cm⁻¹) and nuclear magnetic resonance spectroscopy. The aromatic indole structure would display distinctive signals in the aromatic region (δ 7-8 ppm) in ¹H-NMR, while the N-methyl group would appear as a singlet around δ 3.5-4.0 ppm.
Synthesis and Preparation
Standard Synthetic Route
The primary synthesis route for 1-Methyl-1H-indole-7-carbonitrile involves the N-methylation of 1H-indole-7-carbonitrile. According to the documented procedure, this is conducted in a two-stage process :
-
Stage 1: Treatment of 1H-indole-7-carbonitrile with sodium hydride in acetonitrile at 0°C for 0.5 hours. This step deprotonates the indole nitrogen, creating a nucleophilic anion.
-
Stage 2: Addition of methyl iodide in acetonitrile, with the reaction proceeding at 0-20°C for 16 hours. This results in the alkylation of the nitrogen atom with the methyl group.
This procedure has been reported to yield the target compound with approximately 80% efficiency , making it a reliable method for laboratory-scale preparation.
Starting Materials and Reagents
The synthesis requires the following key reagents:
Reagent | Role in Synthesis | CAS Number |
---|---|---|
1H-indole-7-carbonitrile | Starting material | 96631-87-7 |
Sodium hydride | Base for deprotonation | - |
Methyl iodide | Methylating agent | 74-88-4 |
Acetonitrile | Solvent | - |
The starting material, 1H-indole-7-carbonitrile, is itself a specialty chemical that may need to be prepared or purchased from chemical suppliers .
Reaction Mechanism
The reaction follows a classic SN2 (substitution nucleophilic bimolecular) mechanism:
-
The sodium hydride deprotonates the indole nitrogen, forming an indolyl anion.
-
This nucleophilic nitrogen attacks the methyl iodide, displacing the iodide ion and forming the N-methyl bond.
-
The reaction conditions (extended reaction time at moderate temperature) ensure complete conversion to the desired product.
Hazard Statement | Classification | Occurrence in Reports |
---|---|---|
H302 | Harmful if swallowed | 80% |
H315 | Causes skin irritation | 80% |
H319 | Causes serious eye irritation | 100% |
H335 | May cause respiratory irritation | 80% |
These hazard classifications indicate that the compound should be handled with appropriate personal protective equipment and under controlled conditions to minimize exposure .
Precautionary Measures
Based on the hazard profile, the following precautionary measures are recommended:
-
Use appropriate personal protective equipment (PPE) including gloves, eye protection, and laboratory coat.
-
Work in a well-ventilated area or fume hood to minimize inhalation risks.
-
Avoid contact with skin, eyes, and mucous membranes.
-
Follow standard laboratory safety protocols for chemical handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume